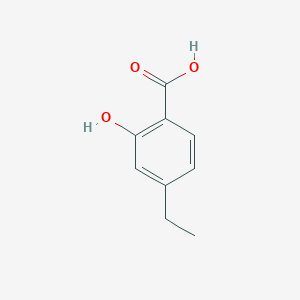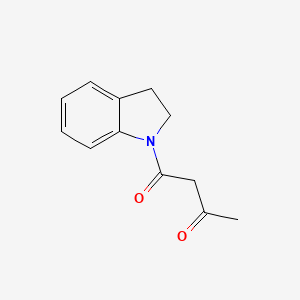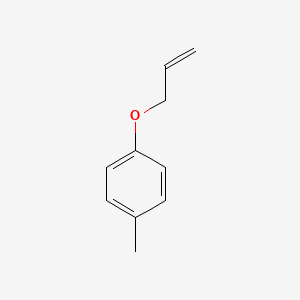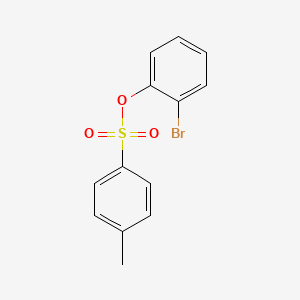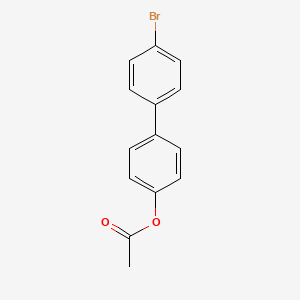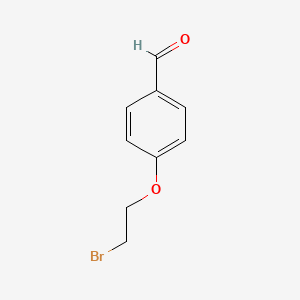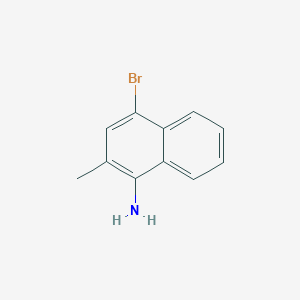
6-Bromo-2-methyl-1h-indole
Descripción general
Descripción
6-Bromo-2-methyl-1h-indole is a compound with the molecular formula C9H8BrN . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-1h-indole is characterized by a bromine atom at the 6th position and a methyl group at the 2nd position of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2-methyl-1h-indole are not detailed in the retrieved papers, indole derivatives, in general, have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis
6-Bromo-2-methyl-1h-indole is a solid substance at room temperature with a molecular weight of 210.07 . It has a density of 1.6±0.1 g/cm3, a boiling point of 325.1±22.0 °C at 760 mmHg, and a melting point of 134.5-135.5°C .Aplicaciones Científicas De Investigación
Cancer Research
6-Bromo-2-methyl-1h-indole: has been studied for its potential in cancer treatment. Indole derivatives are known to exhibit various biologically vital properties, including antitumor activities . The compound’s ability to interact with cancer cells makes it a valuable molecule for developing new therapeutic agents.
Antimicrobial Agents
The indole moiety is significant in the development of drugs for treating microbial infections. Indole derivatives, including 6-Bromo-2-methyl-1h-indole , have shown promise as antimicrobial agents against a range of pathogens . This application is crucial in the fight against antibiotic-resistant bacteria.
Neurological Disorders
Indole alkaloids have been utilized in the treatment of neurological disorders such as severe agitation in patients with mental disorders . The structural similarity of 6-Bromo-2-methyl-1h-indole to these alkaloids suggests potential applications in this field.
Hypertension Medication
Some indole alkaloids are used as anti-hypertensive drugs to treat high blood pressure . The structural framework of 6-Bromo-2-methyl-1h-indole could be modified to develop new medications for managing hypertension.
Biotechnological Production
Indoles have applications in biotechnology, particularly in the production of natural colorants and compounds with therapeutic potential . 6-Bromo-2-methyl-1h-indole can be derived from biocatalytic approaches, highlighting its importance in industrial applications.
Flavor and Fragrance Industry
Indole compounds are valuable in the flavor and fragrance industry. They can be used to create natural flavors or fragrances for food and perfumery . 6-Bromo-2-methyl-1h-indole could contribute to the synthesis of such compounds.
Organic Synthesis
As an important raw material and intermediate, 6-Bromo-2-methyl-1h-indole is used in organic synthesis. It’s involved in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . Its versatility in chemical reactions makes it a valuable compound in synthetic chemistry.
Quorum Sensing in Bacteria
Indoles play a role in bacterial signaling, known as quorum sensing. This process is vital for bacterial adaptation and survival in various environments . 6-Bromo-2-methyl-1h-indole could be used to study these signaling pathways or to interfere with them for controlling bacterial populations.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
6-Bromo-2-methyl-1h-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known to have various biological activities, which suggests that they can have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
6-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPLQDPOIVTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297300 | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-1h-indole | |
CAS RN |
6127-19-1 | |
| Record name | 6-Bromo-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6127-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



